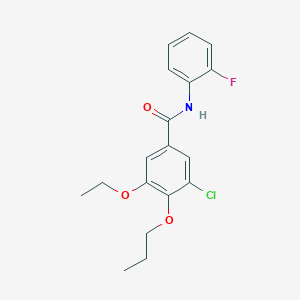
3-chloro-5-ethoxy-N-(2-fluorophenyl)-4-propoxybenzamide
Overview
Description
3-chloro-5-ethoxy-N-(2-fluorophenyl)-4-propoxybenzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of hematologic malignancies. It is a potent and selective inhibitor of the protein kinase BTK, which plays a crucial role in the survival and proliferation of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various types of cancer.
Mechanism of Action
3-chloro-5-ethoxy-N-(2-fluorophenyl)-4-propoxybenzamide inhibits the activity of BTK, a key signaling molecule in the B-cell receptor (BCR) pathway. BTK plays a crucial role in the survival and proliferation of B-cell malignancies by activating downstream signaling pathways. Inhibition of BTK by 3-chloro-5-ethoxy-N-(2-fluorophenyl)-4-propoxybenzamide leads to the suppression of BCR signaling and subsequent apoptosis of cancer cells.
Biochemical and Physiological Effects
3-chloro-5-ethoxy-N-(2-fluorophenyl)-4-propoxybenzamide has been shown to have potent anti-tumor activity in preclinical studies. It induces apoptosis in cancer cells by inhibiting BTK and downstream signaling pathways. 3-chloro-5-ethoxy-N-(2-fluorophenyl)-4-propoxybenzamide has also been shown to have immunomodulatory effects by altering the function of immune cells such as T-cells and natural killer cells.
Advantages and Limitations for Lab Experiments
3-chloro-5-ethoxy-N-(2-fluorophenyl)-4-propoxybenzamide has several advantages as a research tool for studying B-cell malignancies. It is a potent and selective inhibitor of BTK, which makes it an ideal tool for studying the role of BTK in cancer cell survival and proliferation. 3-chloro-5-ethoxy-N-(2-fluorophenyl)-4-propoxybenzamide has also been shown to have synergistic effects when used in combination with other chemotherapeutic agents, which makes it a promising candidate for combination therapy. However, 3-chloro-5-ethoxy-N-(2-fluorophenyl)-4-propoxybenzamide has limitations as a research tool, including its high cost and limited availability.
Future Directions
There are several future directions for the research and development of 3-chloro-5-ethoxy-N-(2-fluorophenyl)-4-propoxybenzamide. One direction is to further optimize the synthesis of 3-chloro-5-ethoxy-N-(2-fluorophenyl)-4-propoxybenzamide to improve its yield and purity. Another direction is to investigate the potential of 3-chloro-5-ethoxy-N-(2-fluorophenyl)-4-propoxybenzamide for the treatment of other types of cancer, such as solid tumors. Additionally, further studies are needed to elucidate the mechanism of action of 3-chloro-5-ethoxy-N-(2-fluorophenyl)-4-propoxybenzamide and to identify potential biomarkers for patient selection and monitoring. Finally, clinical trials are needed to evaluate the safety and efficacy of 3-chloro-5-ethoxy-N-(2-fluorophenyl)-4-propoxybenzamide in patients with hematologic malignancies.
Scientific Research Applications
3-chloro-5-ethoxy-N-(2-fluorophenyl)-4-propoxybenzamide has been extensively studied for its potential therapeutic applications in the treatment of various types of cancer, including B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). Preclinical studies have shown that 3-chloro-5-ethoxy-N-(2-fluorophenyl)-4-propoxybenzamide is a potent and selective inhibitor of BTK, which plays a crucial role in the survival and proliferation of B-cell malignancies. 3-chloro-5-ethoxy-N-(2-fluorophenyl)-4-propoxybenzamide has also been shown to have synergistic effects when used in combination with other chemotherapeutic agents.
properties
IUPAC Name |
3-chloro-5-ethoxy-N-(2-fluorophenyl)-4-propoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFNO3/c1-3-9-24-17-13(19)10-12(11-16(17)23-4-2)18(22)21-15-8-6-5-7-14(15)20/h5-8,10-11H,3-4,9H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDIFNOXXGFPJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Cl)C(=O)NC2=CC=CC=C2F)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-ethyl-2-[4-(4-methoxybenzoyl)-1-piperazinyl]-6-methyl-4-pyrimidinamine](/img/structure/B4717135.png)
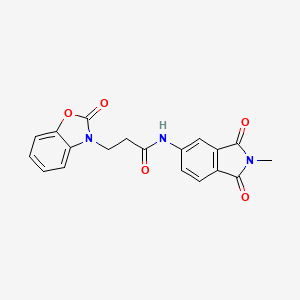
![2,4-di-4-morpholinyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B4717152.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4717162.png)
![4-methyl-N-{[(4-methyl-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4717172.png)
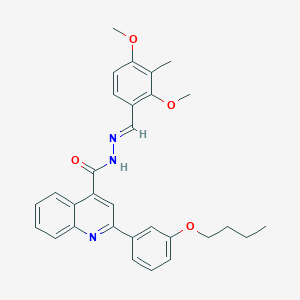
![N-(3,5-dichlorophenyl)-2-{[4-isobutyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4717186.png)
![N-(4-{[2-(6-methoxy-3,4-dihydro-1(2H)-naphthalenylidene)hydrazino]sulfonyl}phenyl)acetamide](/img/structure/B4717187.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4717190.png)
![3-[4-(2,3,5-trimethylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4717198.png)
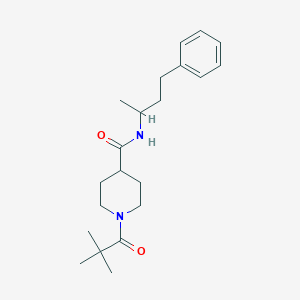
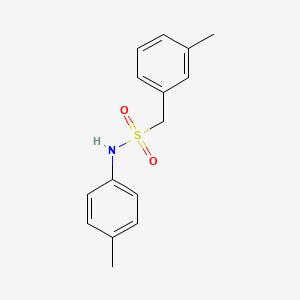
![2-[(3,4-dichlorobenzyl)thio]-3-phenyl-4(3H)-quinazolinone](/img/structure/B4717210.png)
![N,N-dibutyl-2-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4717234.png)